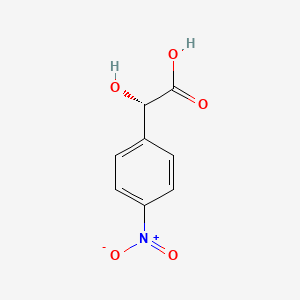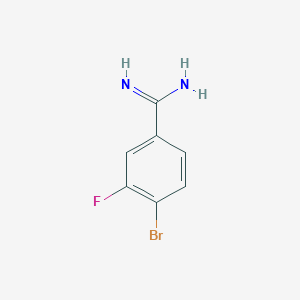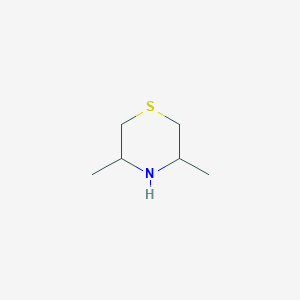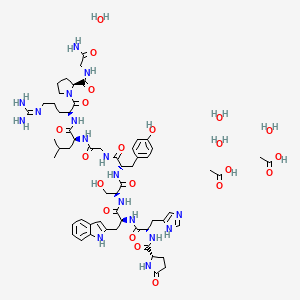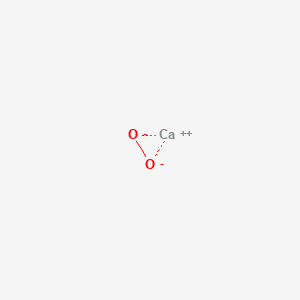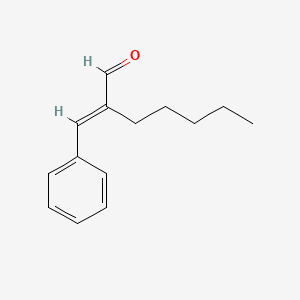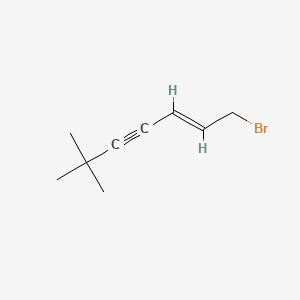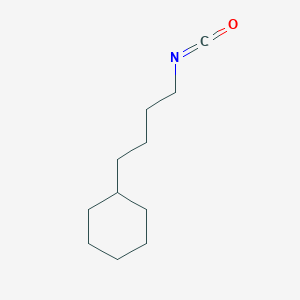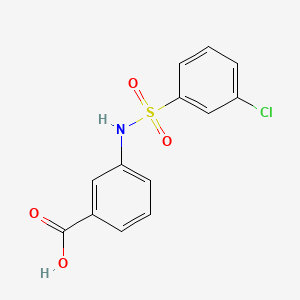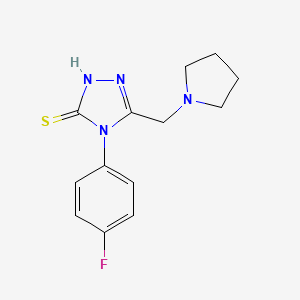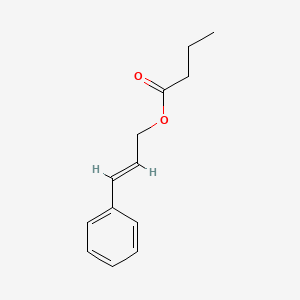
肉桂酸丁酯
描述
Cinnamyl butyrate, also known as Cinnamyl 2-methylpropanoate or Isobutyric acid cinnamyl ester, is a compound used in flavorings and fragrances . It is a moderately stable, colorless to light yellow liquid with a dry fruity aroma . It is used in various products such as shampoos, decorative cosmetics, fine fragrances, toilet soaps, and other toiletries, as well as non-cosmetic products including household cleaners and detergents .
Synthesis Analysis
The enzymatic synthesis of cinnamyl butyrate involves the esterification of butyric acid and cinnamyl alcohol . The process parameters for this synthesis have been optimized using response surface methodology . The highest conversion of butyric acid (90%) was observed under the following conditions: substrate molar ratio 1:2 (butyric acid/cinnamyl alcohol), temperature 50 °C, enzyme loading 2% (with respect to the weight of the substrates), and agitation speed 250 rpm .
Molecular Structure Analysis
The molecular formula of Cinnamyl butyrate is C13H16O2, and its molecular weight is 204.26 .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of cinnamyl butyrate is an esterification reaction . The kinetic model for this reaction follows the ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol .
Physical And Chemical Properties Analysis
Cinnamyl butyrate has a density of 1.0±0.1 g/cm3, a boiling point of 313.2±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its refractive index is 1.537, and it has a molar refractivity of 62.4±0.3 cm3 .
科学研究应用
酶促合成与动力学
- 酶促合成动力学:肉桂酸丁酯酶促合成研究,主要是通过丁酸和肉桂醇酯化,表明该过程遵循带有底物酸和醇的死末端抑制的乒乓双双机制。最高转化率(90%)的最佳条件包括特定的摩尔比、温度、酶载量和搅拌速度,证明了大规模合成的高效潜力 (Waghmare, Chatterji, & Rathod, 2017)。
- 超声辅助合成优化:另一项研究优化了超声辅助脂肪酶催化肉桂酸丁酯合成,在最佳条件下实现了高达 93% 的转化率。该研究强调了超声波在提高反应速率和效率方面的意义 (Waghmare, Mudaliar, & Rathod, 2020)。
香精香料工业应用
- 风味工业的生物催化合成:已经证明使用来自不动杆菌溶血的新的酯酶进行肉桂酸乙酯的全细胞生物催化合成,展示了其在香精香料工业中的应用。这种方法提供了一种生产风味化合物的有效且经济的方法 (Dong, Secundo, Xue, & Mao, 2017)。
- 水中高效酶制剂:已经开发出一种酶法制备肉桂酸丁酯等风味酯的方法,为传统方法提供了一种高效且可持续的替代品。该方法使用来自结核分枝杆菌的酰基转移酶,在减少的时间和底物浓度下产生高转化率,非常适合天然调味剂生产 (Perdomo, Gianolio, Pinto, Romano, Contente, Paradisi, & Molinari, 2019)。
医学和生物学研究
- 神经保护作用:已经研究了从桂枝中分离的化合物,包括肉桂酸丁酯,以了解其神经保护活性。研究表明这些化合物在治疗神经退行性疾病中具有潜在的治疗应用 (Liu, Fu, Yao, Yang, Liu, Xie, Jiang, Zhu, 2018).2. 丁酸的表观遗传效应:对丁酸(一种密切相关的化合物)的研究表明,它通过抑制组蛋白脱乙酰酶,影响基因表达,从而产生表观遗传效应。这对于各种疾病的治疗策略的开发具有意义,包括遗传/代谢疾病和神经系统疾病 (Canani, Di Costanzo, Leone, 2012)。
环境和农业应用
- 真菌腐烂和白蚁抗性:肉桂酸丁酯和相关化合物在防止木材真菌腐烂和白蚁侵袭方面的功效已得到探索。这项研究强调了使用天然生物活性化合物作为环保木材防腐剂的潜力 (Kartal, Terzi, Yoshimura, Arango, Clausen, Green, 2012)。
作用机制
Target of Action
Cinnamyl butyrate is a synthetic compound that has been found to exhibit antimicrobial activity . The primary targets of cinnamyl butyrate are pathogenic fungi and bacteria . It has been suggested that the presence of a butyl substituent potentiates its biological response .
Mode of Action
Cinnamyl butyrate interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to the death of the microorganism .
Biochemical Pathways
Cinnamyl butyrate affects the biochemical pathways related to the synthesis of esters . It is synthesized by the esterification of butyric acid and cinnamyl alcohol . The process follows the Michaelis–Menten kinetics with a ping-pong bi-bi mechanism .
Pharmacokinetics
It is known that cinnamyl alcohol, a related compound, is 66% absorbed through the skin and is rapidly absorbed from the gut .
Result of Action
The molecular and cellular effects of cinnamyl butyrate’s action are primarily antimicrobial. It inhibits the growth of pathogenic fungi and bacteria by disrupting their cell walls and membranes .
Action Environment
The synthesis of cinnamyl butyrate is influenced by various environmental factors such as molar ratio, enzyme concentration, temperature, and speed of agitation . Optimal conditions for the synthesis of cinnamyl butyrate have been found to be a substrate molar ratio of 2.5 (cinnamyl alcohol:butyric acid), a temperature of 46 °C, an enzyme loading of 2.8% of the total mass of reactants, and an agitation speed of 250 rpm .
安全和危害
未来方向
The future directions for the use of cinnamyl butyrate lie in the development of better operating conditions for enzymatic synthesis to improve the overall productivity of the process at an increased reaction rate . The reusability study of the biocatalyst shows that it can be used up to three cycles with minimal loss of its enzymatic activity .
生化分析
Biochemical Properties
Cinnamyl butyrate plays a significant role in biochemical reactions, particularly in esterification processes. It is synthesized through the enzymatic esterification of cinnamyl alcohol and butyric acid, often catalyzed by immobilized lipase . The interaction between cinnamyl butyrate and enzymes such as lipase follows a ping-pong bi-bi mechanism with dead-end inhibition by both the substrate acid and alcohol . This interaction is crucial for the efficient synthesis of cinnamyl butyrate, achieving high conversion rates under optimal conditions.
Cellular Effects
Cinnamyl butyrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with G protein-coupled receptors (GPRs) and act as a histone deacetylase inhibitor . These interactions can modulate gene expression and impact cellular metabolism, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, cinnamyl butyrate exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s interaction with lipase during esterification is a prime example of its molecular mechanism . Additionally, cinnamyl butyrate’s role as a histone deacetylase inhibitor suggests it can influence gene expression by altering chromatin structure and accessibility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamyl butyrate can change over time. The stability and degradation of cinnamyl butyrate are influenced by factors such as temperature, enzyme concentration, and agitation speed . Studies have shown that cinnamyl butyrate retains a significant portion of its catalytic activity after multiple cycles of use, indicating its stability in enzymatic reactions .
Dosage Effects in Animal Models
The effects of cinnamyl butyrate vary with different dosages in animal models. While specific studies on cinnamyl butyrate are limited, research on related compounds like sodium butyrate suggests potential mood-stabilizing effects at certain dosages . High doses, however, may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
Cinnamyl butyrate is involved in metabolic pathways related to esterification and lipid metabolism. The enzymatic synthesis of cinnamyl butyrate involves the interaction of cinnamyl alcohol and butyric acid, catalyzed by lipase . This process is part of a broader metabolic pathway that includes the conversion of fatty acids and alcohols into esters, which are essential for various biological functions.
Transport and Distribution
Within cells and tissues, cinnamyl butyrate is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Understanding these interactions is crucial for optimizing the delivery and efficacy of cinnamyl butyrate in therapeutic applications.
Subcellular Localization
Cinnamyl butyrate’s subcellular localization can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, cinnamyl alcohol dehydrogenase, an enzyme involved in the synthesis of cinnamyl butyrate, is localized in the cytoplasm and associated with the endoplasmic reticulum and Golgi-derived vesicles . This localization is essential for the efficient synthesis and function of cinnamyl butyrate within cells.
属性
IUPAC Name |
[(E)-3-phenylprop-2-enyl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h3-6,8-10H,2,7,11H2,1H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYPQKZWNXANRB-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OC/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313849 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to yellowish liquid, fruity slightly floral balsamic odour | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water, miscible (in ethanol) | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.010-1.020 | |
| Record name | Cinnamyl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/691/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
78761-39-4, 103-61-7 | |
| Record name | trans-Cinnamyl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78761-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078761394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamyl butyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30528 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 3-phenyl-2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-Cinnamyl butyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901313849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinnamyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKZ9V37P1G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of cinnamyl butyrate's volatility in olfactory perception?
A1: Research suggests that the volatility of an odorant plays a crucial role in its detection by the olfactory system. A study investigating olfactory sensitivity during the menstrual cycle found that sensitivity to cinnamyl butyrate, classified as a less volatile ester, remained relatively stable across the cycle. [] This contrasts with more volatile esters, which exhibited fluctuations in sensitivity, potentially due to variations in olfactory mucus thickness. This suggests that cinnamyl butyrate's lower volatility might facilitate its consistent diffusion through the olfactory mucus, enabling more stable access to olfactory receptors. []
Q2: What is the primary chemical composition of mabolo fruit's aroma, and what role does cinnamyl butyrate play?
A2: The aroma of mabolo fruit (Diospyros blancoi A. DC.) is largely characterized by a complex mixture of esters. [] Among these, benzyl butyrate constitutes the most significant portion (33.9%), followed by butyl butyrate (12.5%). Notably, cinnamyl butyrate is also present, contributing 6.8% to the overall volatile composition. [] This highlights the compound's presence as a contributing factor to the fruit's unique aroma profile.
Q3: Beyond its natural occurrence, how can cinnamyl butyrate be synthesized in a controlled environment?
A3: Research has explored the enzymatic synthesis of cinnamyl butyrate using immobilized lipase. [] This approach offers a potentially sustainable and efficient method for producing this flavor compound. Further studies have focused on optimizing the enzymatic synthesis process, incorporating techniques like ultrasound assistance, to enhance the yield and efficiency of cinnamyl butyrate production. []
Q4: What are the potential safety concerns associated with cinnamyl butyrate, particularly regarding occupational exposure?
A4: While cinnamyl butyrate is generally recognized as safe for use in food flavorings, research highlights potential hazards associated with occupational exposure. [] Specifically, it has been identified as a potential irritant and sensitizer for the skin and eyes. [] Additionally, respiratory exposure to cinnamyl butyrate may pose health risks. Therefore, appropriate safety measures, such as personal protective equipment and adequate ventilation, are crucial when handling this compound in occupational settings. []
Q5: Is there a connection between the structure of cinnamyl butyrate and its potential use as a flavoring agent in animal feed?
A5: While the exact relationship between the structure of cinnamyl butyrate and its palatability in animal feed hasn't been specifically studied, its authorization as a food flavoring suggests it contributes desirable sensory attributes. [] Research has shown its safety for use in animal feed at specific concentrations. [] Further research focusing on the structure-activity relationship concerning palatability in animals could offer valuable insights.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


